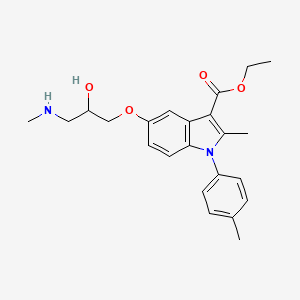

ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate

Description

This compound (CAS: 955295-62-2) is a substituted indole derivative with the molecular formula C26H33N3O4 and a molecular weight of 451.56 g/mol . Its structure features:

- Ethoxycarbonyl group at position 3 (ester functionality).

- 2-Methyl substituent on the indole core.

- p-Tolyl group (para-methylphenyl) at position 1.

- 2-Hydroxy-3-(methylamino)propoxy chain at position 5, which introduces both hydroxyl and secondary amine moieties.

Properties

IUPAC Name |

ethyl 5-[2-hydroxy-3-(methylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-5-28-23(27)22-16(3)25(17-8-6-15(2)7-9-17)21-11-10-19(12-20(21)22)29-14-18(26)13-24-4/h6-12,18,24,26H,5,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAZUAJOIPJOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC)O)C3=CC=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate, a compound belonging to the indole derivative class, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

The compound's chemical structure includes an indole core with various substituents that contribute to its biological activity. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C20H26N2O4 |

| Boiling Point | 588.2 ± 50.0 °C (predicted) |

| Density | 1.21 ± 0.1 g/cm³ (predicted) |

| pKa | 13.81 ± 0.20 (predicted) |

The biological activity of ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate is primarily linked to its interaction with specific enzymes and receptors in the body. Notably, it has been studied for its inhibitory effects on 5-lipoxygenase (5-LO) , an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation.

Inhibition of 5-Lipoxygenase

Research indicates that derivatives of the indole scaffold can effectively inhibit the activity of 5-LO:

- Study Findings : A study demonstrated that certain derivatives exhibited IC50 values as low as 0.7 μM for blocking 5-LO activity in cell-free assays, with some compounds suppressing leukotriene synthesis in polymorphonuclear leukocytes at IC50 values of 0.23 μM .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound stems from its ability to inhibit leukotriene production, which is critical in the pathophysiology of various inflammatory diseases such as asthma and arthritis.

Antibacterial Activity

Although primarily noted for anti-inflammatory effects, there is emerging evidence regarding its antibacterial properties. For instance, related compounds have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity that warrants further investigation .

Case Studies and Research Findings

- In Vitro Studies : Various studies have evaluated the compound's effects on inflammatory markers and cell viability in vitro, demonstrating a dose-dependent inhibition of leukotriene production.

- SAR Analysis : Structure-activity relationship (SAR) studies highlight that modifications in the indole ring and substituents significantly affect biological potency, emphasizing the importance of specific structural features for optimal activity .

- Comparative Studies : In comparative studies with other known anti-inflammatory agents, ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate displayed competitive inhibition profiles, suggesting potential as a lead compound for drug development.

Comparison with Similar Compounds

Substituent Variations in the Propoxy Chain

The 2-hydroxy-3-aminopropoxy side chain is a key pharmacophore. Modifications here significantly alter physicochemical and biological properties:

Key Observations :

- Methylamino vs. Piperazine: The piperazine analog () may exhibit stronger basicity and solubility due to the tertiary amine, while the methylamino group in the target compound offers simpler synthetic accessibility.

Substituent Variations on the Indole Core

The 1-(p-tolyl) and 2-methyl groups on the indole scaffold influence steric and electronic properties:

Key Observations :

- p-Tolyl vs. Pyridin-2-ylmethyl : The pyridine group () may improve solubility and metal coordination, whereas the p-tolyl group in the target compound favors lipophilicity.

- Halogenation : Brominated analogs (e.g., 1704066-55-6 ) are useful in radiopharmaceuticals or as intermediates for cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.